1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene
Description
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene (CAS: 56701-49-6) is a brominated aromatic compound with the molecular formula C₁₁H₁₅Br₂ and molecular weight 308.06 g/mol. Its structure consists of a benzene ring substituted at the ortho-position with a bromine atom and a 3-bromo-2,2-dimethylpropyl group.
Properties
IUPAC Name |
1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFLDPVCOEMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene generally follows a two-step strategy:
Step 1: Bromination of 2,2-dimethylpropane or its derivatives
The initial step involves brominating 2,2-dimethylpropane or a related alkyl precursor to introduce the bromine atom at the tertiary carbon. This is typically achieved using bromine (Br₂) or hydrogen bromide (HBr) under radical or electrophilic conditions. Radical initiators such as azobisisobutyronitrile (AIBN) may be employed to facilitate selective bromination at the tertiary carbon, yielding 3-bromo-2,2-dimethylpropyl intermediates.Step 2: Friedel-Crafts Alkylation with Bromobenzene
The brominated alkyl intermediate is then subjected to Friedel-Crafts alkylation with benzene or substituted bromobenzene derivatives to attach the brominated alkyl chain to the aromatic ring at the ortho position. Aluminum chloride (AlCl₃) is commonly used as the Lewis acid catalyst to promote electrophilic aromatic substitution. Reaction parameters such as temperature (typically 0–50°C), solvent choice (e.g., dichloromethane or carbon tetrachloride), and stoichiometric ratios are optimized to maximize regioselectivity and yield.
This synthetic approach ensures the formation of the ortho-substituted product with both bromine atoms correctly positioned.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with additional process optimizations:
Continuous Flow Reactors: These reactors provide enhanced control over reaction time, temperature, and mixing, improving yield and selectivity while reducing side reactions.
Catalyst Optimization: Use of highly pure aluminum chloride or alternative Lewis acid catalysts to increase efficiency.
Advanced Purification: Techniques such as fractional distillation, crystallization, and column chromatography are employed to isolate the product with high purity (>95%).
Reaction Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and product purity in real-time.
Reaction Parameters Influencing Yield and Selectivity
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Brominating Agent | Br₂ or HBr with AIBN (radical initiator) | Selective bromination at tertiary carbon |
| Catalyst | AlCl₃ (Lewis acid) | Promotes Friedel-Crafts alkylation |
| Solvent | Dichloromethane, CCl₄ | Influences regioselectivity and rate |
| Temperature | 0–50°C | Controls reaction rate and side product formation |
| Stoichiometric Ratios | 1.0–2.0 equivalents of bromine | Excess bromine may cause polybromination |
| Reaction Time | 1–6 hours | Longer times may increase yield but risk side reactions |
Purification Techniques
Due to the steric bulk and similar polarity of byproducts, purification requires careful methods:
Fractional Distillation: Effective when boiling points differ by >5°C; typical boiling point for brominated derivatives is around 220°C.
Column Chromatography: Silica gel columns with hexane/ethyl acetate gradients separate based on polarity and steric bulk.
Crystallization: Low-temperature recrystallization from ethanol or dichloromethane yields high-purity crystalline product.
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows distinct singlets for geminal methyl groups (~1.8 ppm) confirming the 2,2-dimethyl substitution.
- 2D NMR techniques (COSY, HSQC, NOESY) help confirm spatial arrangement and substitution pattern.
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- Characteristic C–Br stretching vibrations near 600 cm⁻¹ confirm bromination.
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- High-resolution MS (HRMS) shows isotopic patterns consistent with two bromine atoms (m/z 158/160 isotopic peaks).
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- GC or HPLC confirms purity >95%, essential for research and industrial applications.
Summary Table of Preparation Steps
| Step | Process | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination of 2,2-dimethylpropane | Br₂ or HBr, AIBN (radical initiator), solvent (CCl₄ or CH₂Cl₂), 25–50°C | Selective bromination at tertiary carbon |
| 2 | Friedel-Crafts alkylation | Brominated alkyl intermediate + benzene, AlCl₃ catalyst, 0–50°C | Ortho-substituted bromobenzene derivative |
| 3 | Purification | Fractional distillation, column chromatography, crystallization | High purity (>95%) product isolation |
Research Findings and Notes
The steric hindrance from the 2,2-dimethyl groups reduces side reactions and stabilizes intermediates during bromination and alkylation, improving regioselectivity.
Solvent polarity significantly influences the bromination step; nonpolar solvents favor radical bromination, while polar solvents can promote electrophilic substitution.
The compound’s lipophilicity due to bromine and alkyl groups makes it soluble in nonpolar organic solvents (e.g., tetrahydrofuran, dichloromethane), facilitating purification and handling.
Reaction optimization studies indicate that controlling bromine equivalents and reaction temperature minimizes polybromination and byproduct formation.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding alcohols or ketones and reduction reactions to form hydrocarbons.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives such as phenols, nitriles, and amines.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include alkanes and cycloalkanes.
Scientific Research Applications
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene involves its interaction with various molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound can act as a precursor for the synthesis of other reactive intermediates that exert their effects through different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Benzene Derivatives
The reactivity and applications of brominated benzene derivatives are highly dependent on the nature and position of substituents. Below is a systematic comparison with analogs:
Key Observations :
- Electronic Effects : The electron-withdrawing bromine substituent enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution. However, bulky groups like 2,2-dimethylpropyl introduce steric hindrance, reducing reactivity in some cases .
- Synthetic Flexibility : Compounds with ethynyl or azido groups (e.g., 1-bromo-2-(phenylethynyl)benzene, 1-(1-azido-2,2-dimethylpropyl)-3-methylbenzene) are pivotal in click chemistry or cycloaddition reactions .
- Catalytic Dependence : Palladium and gold catalysts dominate the synthesis of ethynyl- or alkoxy-substituted analogs, while frustrated Lewis pairs (e.g., B(C₆F₅)₃) enable hydrochlorination of alkenes .
Reactivity in Cross-Coupling Reactions
Brominated benzenes are widely used in Suzuki, Heck, and Sonogashira couplings.
Table 2: Reactivity Comparison
| Compound | Preferred Reaction | Yield Range | Application Example |
|---|---|---|---|
| 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene | Sequential Suzuki coupling | Not reported | Polymer or dendrimer synthesis |
| 1-Bromo-2-(phenylethynyl)benzene | Sonogashira coupling | 60–95% | Conjugated polymers or OLED materials |
| 1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene | Copper-catalyzed azide-alkyne | 50–77% | Bioconjugation or drug delivery systems |
Steric and Solubility Considerations
- This contrasts with less hindered analogs like 1-bromo-3-(trifluoromethoxy)benzene (), where smaller substituents allow faster kinetics .
- Solubility: Bromine and alkyl groups enhance lipophilicity, making these compounds soluble in nonpolar solvents (e.g., THF, dichloromethane). Methoxy or azido substituents (e.g., 1-bromo-2-(3,3-dimethoxypropyl)benzene) increase polarity, improving water-miscible solvent compatibility .
Biological Activity
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of bromine atoms in its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzene ring substituted with two bromine atoms and a branched alkyl group. This configuration influences its chemical behavior, particularly in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that modulate biological activity:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially influencing cellular signaling pathways.
Biological Activity
Research indicates that halogenated compounds often exhibit significant biological activity. For instance:
Case Studies
Several studies provide insights into the biological effects of related compounds:
- Cancer Cell Proliferation : Research has indicated that certain brominated compounds can significantly reduce the proliferation of cancer cells through apoptosis induction. While specific studies on this compound are scarce, findings from similar compounds suggest a promising avenue for cancer therapy .
- Toxicological Assessments : Some halogenated compounds have been classified as potential carcinogens due to their ability to disrupt endocrine functions and induce genetic mutations. This raises concerns about the long-term exposure effects of similar compounds .
Data Table: Comparison of Brominated Compounds
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | C11H15Br2 | Anticancer potential | Induces apoptosis in cancer cell lines |
| 3-Bromo-2,2-dimethylpropylcyclopentane | C10H19Br | Enzyme modulation | Inhibits metabolic enzymes |
| 1-(3-Bromo-2,2-dimethylpropyl)-3-chlorobenzene | C11H15BrCl | Receptor binding | Acts as antagonist in biological pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 2-(2,2-dimethylpropyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic substitution with Br₂/FeBr₃. Optimization of solvent polarity (e.g., CCl₄ vs. CH₂Cl₂) and stoichiometric ratios (1.0–2.0 eq Br₂) significantly impacts regioselectivity and yield . Characterization via ¹H NMR (e.g., δ 1.82 ppm for geminal dimethyl protons) and IR (C-Br stretch ~600 cm⁻¹) is critical for validation .
Q. How can researchers distinguish between structural isomers of brominated alkylbenzenes during characterization?
- Methodological Answer : Use a combination of 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, the 2,2-dimethylpropyl group produces a distinct singlet for the geminal methyl groups in ¹H NMR, while NOESY can confirm spatial proximity of substituents. Mass spectrometry (HRMS) with isotopic patterns for Br²⁺ ions (m/z 158/160) further differentiates isomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its bromine content and potential irritancy, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to light if the compound is photosensitive (common for aryl bromides). Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2,2-dimethylpropyl group in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The steric bulk of the 2,2-dimethylpropyl group slows oxidative addition of Pd⁰ into the C-Br bond, necessitating bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency. DFT studies suggest that the transition state for oxidative addition is destabilized by steric hindrance, requiring higher temperatures (80–100°C) .
Q. How can researchers address competing elimination pathways during nucleophilic substitution reactions involving this compound?
- Methodological Answer : Elimination (e.g., dehydrohalogenation) is minimized by using polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃ instead of t-BuOK). Kinetic studies via in situ IR monitoring reveal that maintaining low temperature (0–5°C) suppresses β-hydride elimination .
Q. What strategies optimize the use of this compound in synthesizing nitrogen-containing heterocycles?
- Methodological Answer : Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos to couple aryl bromides with amines. For example, coupling with pyrrolidine generates a bicyclic intermediate, which undergoes cyclization under acidic conditions. Yields >70% are achieved with 5 mol% catalyst and microwave-assisted heating (120°C, 1 h) .
Q. How does the electronic environment of the benzene ring influence its reactivity in SNAr (nucleophilic aromatic substitution)?
- Methodological Answer : The electron-withdrawing bromine substituent activates the ring for SNAr at the para position. Hammett σ⁺ values predict reactivity trends: substituents with σ⁺ > 0.5 (e.g., -NO₂) further accelerate substitution, while electron-donating groups (e.g., -OCH₃) deactivate the ring. Kinetic studies using UV-Vis spectroscopy confirm rate enhancements in DMF/H₂O mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
